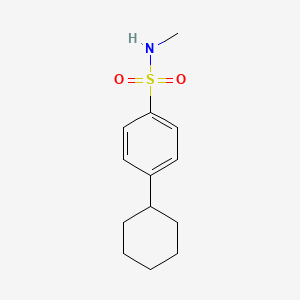

4-Cyclohexyl-n-methyl-benzenesulfonamide

Description

Significance of the Benzenesulfonamide (B165840) Scaffold in Medicinal Chemistry

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. tandfonline.comnih.gov This versatile pharmacophore is present in drugs with diverse pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral properties. tandfonline.comresearchgate.netnih.gov The sulfonamide functional group is a key feature, capable of forming stable metal-based compounds by coordinating with various metal ions. tandfonline.com The biological significance of benzenesulfonamide derivatives is often linked to their ability to inhibit specific enzymes, such as carbonic anhydrases, which are implicated in various physiological and pathological processes. nih.gov The development of novel benzenesulfonamide derivatives continues to be an active area of research, aimed at discovering new therapeutic agents with improved efficacy and selectivity. tandfonline.comfrontiersin.org

Overview of Academic Research on Benzenesulfonamide Derivatives Featuring Cyclohexyl and Methyl Moieties

Academic research into benzenesulfonamide derivatives that incorporate both cyclohexyl and methyl groups has revealed a range of biological activities and synthetic strategies. For instance, derivatives of N-cyclohexyl-4-methylbenzenesulfonamide have been synthesized and their crystal structures elucidated to understand their molecular conformation. nih.govnih.gov The synthesis of such compounds often involves the reaction of 4-methylbenzenesulfonyl chloride with the appropriate amine, in this case, cyclohexylamine. eurjchem.com

Furthermore, the incorporation of cyclohexyl and methyl groups into the benzenesulfonamide scaffold has been explored in the context of developing targeted therapies. For example, some benzenesulfonamide derivatives with these moieties have been investigated for their potential as anti-inflammatory agents and for their activity against various cancer cell lines. nih.govnih.gov The structure-activity relationship studies of these compounds often highlight the importance of the methyl group on the phenyl ring for enhanced biological activity. nih.gov Research has also focused on the synthesis of N-substituted derivatives of N-cyclohexyl-4-methylbenzenesulfonamide, such as N-propyl and N-ethyl derivatives, to explore the impact of further substitution on the compound's properties. nih.govnih.gov

Chemical and Physical Properties of N-Cyclohexyl-4-methylbenzenesulfonamide

| Property | Value | Source(s) |

| IUPAC Name | N-cyclohexyl-4-methylbenzenesulfonamide | nih.gov |

| CAS Number | 80-30-8 | nih.gov |

| Molecular Formula | C13H19NO2S | nih.govepa.gov |

| Molecular Weight | 253.36 g/mol | nih.gov |

| Physical Description | Yellowish-brown fused mass or white crystalline solid with little to no odor. | nih.govnoaa.gov |

| Water Solubility | Insoluble | nih.govnoaa.gov |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2 | nih.gov |

| InChIKey | DKYVVNLWACXMDW-UHFFFAOYSA-N | nih.gov |

Synthesis of N-Cyclohexyl-4-methylbenzenesulfonamide Derivatives

A general and facile methodology for the synthesis of 4-methylbenzenesulfonamides involves the reaction of a nitrogen nucleophile with 4-methylbenzenesulfonyl chloride. eurjchem.com Specifically, for N-alkyl substituted derivatives, a two-step process is often employed. This involves the initial reaction of 4-methylbenzenesulfonyl chloride with a primary amine to form the corresponding 4-methylbenzenesulfonamide. This intermediate is then further reacted to introduce the second substituent on the nitrogen atom. nih.govnih.gov

For example, the synthesis of N-propyl-N-cyclohexyl-4-methylbenzenesulfonamide starts with N-cyclohexyl-4-methylbenzenesulfonamide. This starting material is treated with sodium hydride in N,N-dimethylformamide (DMF) at room temperature, followed by the addition of propyl iodide. The reaction mixture is stirred for several hours, after which the product is precipitated by pouring the mixture over crushed ice. The resulting solid is then isolated, washed, and can be further purified by crystallization. nih.gov A similar procedure can be followed for the synthesis of the N-ethyl derivative using ethyl iodide. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H19NO2S |

|---|---|

Molecular Weight |

253.36 g/mol |

IUPAC Name |

4-cyclohexyl-N-methylbenzenesulfonamide |

InChI |

InChI=1S/C13H19NO2S/c1-14-17(15,16)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h7-11,14H,2-6H2,1H3 |

InChI Key |

NVDIKUDRAAVCTH-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)C2CCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Cyclohexyl N Methyl Benzenesulfonamide and Analogues

General Approaches for Benzenesulfonamide (B165840) Synthesis

The most prevalent and traditional method for synthesizing benzenesulfonamides is the reaction of a benzenesulfonyl chloride with a primary or secondary amine. rsc.org This nucleophilic substitution reaction is a cornerstone of sulfonamide chemistry. The process typically begins with the preparation of the requisite aryl sulfonyl chloride.

Two common methods for generating aryl sulfonyl chlorides from arenes include:

Electrophilic Aromatic Substitution with Chlorosulfonic Acid: Arenes can be directly converted to aryl sulfonyl chlorides by reaction with an excess of chlorosulfonic acid. rsc.org

Two-Step Sulfonation and Chlorination: This involves an initial sulfonation of the arene using concentrated sulfuric acid, followed by chlorination with an agent like thionyl chloride to yield the sulfonyl chloride. rsc.org

Once the sulfonyl chloride is obtained, it is reacted with the desired amine (in this case, methylamine (B109427) for the primary structure before N-methylation, or directly with N-methylcyclohexylamine if available) to form the sulfonamide bond. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Alternative strategies are also being developed. For instance, a one-pot, three-component reaction has been described for producing a wide range of sulfonamides by coupling nitroarenes, arylboronic acids, and potassium pyrosulfite. organic-chemistry.org Another approach involves the direct oxidative conversion of thiols to sulfonyl chlorides using reagents like a combination of hydrogen peroxide and thionyl chloride, which can then react with amines to form sulfonamides in high yields. organic-chemistry.org

N-Alkylation and N-Methylation Strategies for Sulfonamide Derivatives

Once a primary sulfonamide (e.g., 4-cyclohexylbenzenesulfonamide) is formed, the subsequent N-methylation is a critical step to arrive at the final product. Traditional methods often employ alkylating agents like methyl iodide or dimethyl sulfate. thieme-connect.com These reactions are typically performed in the presence of a base, such as sodium hydride, which deprotonates the sulfonamide nitrogen, making it a more potent nucleophile. nih.govnih.gov

However, due to the hazardous nature of these traditional reagents, greener and more selective methods are actively being researched. thieme-connect.com A notable alternative is the use of N,N-dimethylformamide dimethylacetal (DMF-DMA) as a methylating agent. thieme-connect.com This reagent offers the advantage of generating its own base and having byproducts that are easily removed. thieme-connect.com Studies have shown that DMF-DMA is an excellent methylating agent for sulfonamides, and reaction conditions can be optimized based on the acidity (pKa) of the sulfonamide's N-H bond. thieme-connect.com For some substrates, regioselective methylation can be achieved by carefully controlling the temperature. thieme-connect.com

The "borrowing hydrogen" (BH) methodology represents another modern approach, where alcohols serve as the alkylating agents. acs.org This process, often catalyzed by transition metal complexes like those of manganese or ruthenium, is highly atom-economical, with water being the only byproduct. acs.orgorganic-chemistry.org For example, a manganese(I) pincer complex has been shown to efficiently catalyze the N-alkylation of various aryl sulfonamides with alcohols. acs.org

The Fukuyama-Mitsunobu reaction is another important method, particularly for avoiding over-methylation. nih.gov This involves first protecting the primary amine with a nitrobenzenesulfonyl (o-NBS) group, followed by a selective mono-methylation, and subsequent deprotection. nih.gov

Aromatic Substitution Techniques for Cyclohexyl Moiety Introduction

The introduction of the cyclohexyl group onto the benzene (B151609) ring is typically achieved through Friedel-Crafts alkylation. youtube.comlibretexts.org This classic electrophilic aromatic substitution reaction involves reacting an arene (like benzene or a substituted derivative) with an alkylating agent, such as cyclohexyl chloride or cyclohexene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or a Brønsted acid. youtube.comlibretexts.orgethz.ch

The mechanism involves the formation of a cyclohexyl carbocation (or a related electrophilic species) from the alkylating agent and the Lewis acid. The aromatic ring then acts as a nucleophile, attacking the carbocation to form an arenium ion intermediate, which subsequently loses a proton to restore aromaticity and yield the cyclohexylated product. youtube.com

Key considerations and limitations of Friedel-Crafts alkylation include:

Polyalkylation: The initial alkylation product is often more reactive than the starting material, which can lead to the addition of multiple alkyl groups. This can sometimes be controlled by using a large excess of the aromatic substrate. youtube.comlibretexts.org

Carbocation Rearrangements: Primary alkyl halides can rearrange to more stable secondary or tertiary carbocations. While this is less of a concern with a secondary substrate like a cyclohexyl halide, it is a crucial factor in other alkylations. youtube.com

Substrate Limitations: The reaction does not work well with strongly deactivated aromatic rings (e.g., those bearing nitro groups) or with rings containing substituents like amines that can complex with the Lewis acid catalyst. youtube.comlibretexts.org

To synthesize 4-cyclohexylbenzenesulfonamide, the Friedel-Crafts reaction would likely be performed on benzene with a cyclohexylating agent first, to produce cyclohexylbenzene. This intermediate would then be subjected to chlorosulfonylation followed by amination as described in section 2.1.

Multicomponent Reactions in Benzenesulfonamide Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules like sulfonamide derivatives by combining three or more reactants in a single synthetic operation. acs.org These reactions are highly valued for their ability to rapidly generate diverse chemical libraries.

Several MCRs have been developed for the synthesis of sulfonamide-containing structures. For example, a three-component reaction involving a zwitterion generated from dimethyl acetylenedicarboxylate, an aryl sulfonamide, and an isocyanide has been reported to produce sulfonamide-conjugated ketenimines. acs.org Another strategy involves a palladium-catalyzed coupling of chlorosulfates, boronic acids, and amines, which allows for rapid diversification of both the sulfur- and nitrogen-bound components of the sulfonamide. rsc.org

While a specific MCR for the direct synthesis of 4-Cyclohexyl-N-methyl-benzenesulfonamide is not prominently documented, the principles of MCRs are applicable to its analogs. For instance, catalyst-free, four-component strategies have been developed for synthesizing N-sulfonylformamidines from amines, sulfonyl azides, and terminal ynones. researchgate.net These methodologies highlight the potential for designing novel one-pot syntheses for complex sulfonamides by carefully selecting compatible starting materials that can assemble into the desired scaffold.

Optimization of Reaction Conditions and Yield in Analogous Systems

Optimizing reaction conditions is crucial for maximizing the yield and purity of synthetic products. For the synthesis of N-alkylated sulfonamides, several parameters can be systematically varied.

Base and Solvent: In N-alkylation reactions using alkyl halides, the choice and amount of base are critical. For instance, in the alkylation of a pyrimidine (B1678525) derivative, increasing the equivalents of sodium hydride (NaH) from 1.0 to 3.0 improved the yield of the monoalkylated product from 6% to over 52%, although it also led to the formation of a dialkylated byproduct. researchgate.net The solvent also plays a key role; reactions in DMF are common for N-alkylation. nih.gov

Catalyst System: For catalyst-driven reactions, such as the "borrowing hydrogen" N-alkylation, extensive optimization is required. In a manganese-catalyzed N-alkylation of p-toluenesulfonamide, a screen of catalysts, bases, solvents, and temperatures was performed. acs.org The optimal conditions were found to be a specific Mn(I) PNP pincer catalyst (5 mol%) with potassium carbonate (K₂CO₃, 10 mol%) as the base in xylenes (B1142099) at 150 °C. acs.org Lowering the temperature, reducing catalyst loading, or changing the base all resulted in decreased efficiency. acs.org

Reaction Time and Temperature: The duration and temperature of a reaction can significantly impact the outcome. In the synthesis of N-benzyl-N-cyclohexyl-4-methylbenzenesulfonamide, the reaction mixture was stirred for three hours at room temperature. nih.gov For the methylation of sulfonamides with DMF-DMA, temperature can be used to control selectivity, with lower temperatures favoring methylation of more acidic protons. thieme-connect.com

Data on Optimization of N-Alkylation of p-Toluenesulfonamide

This table presents data from a study on the optimization of the manganese-catalyzed N-benzylation of p-toluenesulfonamide, an analogous system.

| Entry | Catalyst (mol%) | Base (mol%) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Mn(I) PNP (5) | K₂CO₃ (10) | 150 | 24 | 86 (isolated) |

| 2 | None | K₂CO₃ (10) | 150 | 24 | 0 |

| 3 | Mn(I) PNP (5) | None | 150 | 24 | 5 |

| 4 | Mn(I) PNP (5) | Cs₂CO₃ (10) | 150 | 24 | 78 |

| 5 | Mn(I) PNP (5) | K₂CO₃ (10) | 130 | 24 | 65 |

| 6 | Mn(I) PNP (2.5) | K₂CO₃ (10) | 150 | 24 | 75 |

Data adapted from a study on manganese-catalyzed N-alkylation. acs.org

This systematic approach to optimizing reaction parameters is essential for developing robust and efficient syntheses for specific target molecules like this compound.

Advanced Structural Characterization and Conformational Analysis

X-ray Crystallographic Investigations of Cyclohexyl- and Methyl-Substituted Benzenesulfonamides

While a specific crystal structure for 4-Cyclohexyl-n-methyl-benzenesulfonamide is not publicly available, extensive crystallographic data from closely related analogues provide a robust framework for understanding its likely solid-state conformation. Analysis of compounds such as N-Benzyl-N-cyclohexyl-4-methylbenzenesulfonamide and N-Cyclohexyl-N-ethyl-4-methylbenzenesulfonamide reveals key structural motifs that are anticipated in the target molecule. nih.govnih.gov

A comparative look at the crystallographic data of analogous benzenesulfonamides highlights conserved structural features. For instance, the S-N and S=O bond lengths, as well as the O-S-O bond angles, are expected to fall within narrow, predictable ranges. iucr.org

Table 1: Comparative Crystallographic Data of Related Benzenesulfonamides

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

|---|---|---|---|---|---|---|---|---|

| N-Benzyl-N-cyclohexyl-4-methylbenzenesulfonamide nih.gov | Orthorhombic | Pca2₁ | 9.0702 | 11.1054 | 18.1971 | 90 | 1832.96 | 4 |

| N-Cyclohexyl-N-ethyl-4-methylbenzenesulfonamide nih.gov | Monoclinic | P2₁/c | 11.335 | 11.585 | 13.045 | 108.87 | 1622.7 | 4 |

This table presents data from published crystal structures of closely related compounds to infer the likely crystallographic parameters of this compound.

Spectroscopic Elucidation of Molecular Structures (NMR, IR, Mass Spectrometry)

Spectroscopic techniques are essential for confirming the molecular structure of this compound and understanding the chemical environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-toluenesulfonyl group, typically in the range of 7.2-7.8 ppm. The protons of the cyclohexyl ring would appear as a complex multiplet in the upfield region, approximately between 1.0 and 2.0 ppm. The N-methyl group would present as a singlet, with a chemical shift influenced by the electronic environment of the sulfonamide group. For comparison, the N-methyl protons in N-Methyl-p-toluenesulfonamide appear around 2.5-3.0 ppm. chemicalbook.com

¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, the cyclohexyl carbons, and the N-methyl carbon. The aromatic carbons would resonate in the 120-145 ppm region, while the cyclohexyl carbons would be found further upfield. The N-methyl carbon signal is anticipated to be in the range of 30-40 ppm.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the sulfonyl group (S=O). These symmetric and asymmetric stretching vibrations typically appear in the regions of 1160-1180 cm⁻¹ and 1330-1350 cm⁻¹, respectively. The absence of an N-H stretching band (which would be present in its non-N-methylated counterpart around 3200-3300 cm⁻¹) would be a key indicator of N-methylation. nist.gov

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound (267.40 g/mol ). The fragmentation pattern would likely involve cleavage of the S-N bond and fragmentation of the cyclohexyl ring, providing further structural evidence.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Signals |

|---|---|

| ¹H NMR | Aromatic protons (~7.2-7.8 ppm), N-methyl protons (~2.5-3.0 ppm), Cyclohexyl protons (~1.0-2.0 ppm) |

| ¹³C NMR | Aromatic carbons (~120-145 ppm), Cyclohexyl carbons (~25-60 ppm), N-methyl carbon (~30-40 ppm) |

| IR Spectroscopy | S=O asymmetric stretch (~1330-1350 cm⁻¹), S=O symmetric stretch (~1160-1180 cm⁻¹) |

This table is based on data from analogous compounds and general spectroscopic principles.

Conformational Dynamics of the Cyclohexyl Ring and Dihedral Angles

The conformational flexibility of this compound is primarily dictated by the cyclohexyl ring and the rotation around the S-N and N-cyclohexyl bonds. The cyclohexyl ring is expected to predominantly adopt a chair conformation to minimize angle and torsional strain. nih.govnih.gov

Intermolecular Interactions and Crystal Packing in Benzenesulfonamide (B165840) Architectures

The supramolecular assembly of this compound in the solid state is governed by a network of intermolecular interactions. Unlike its N-H analogue, the N-methylated compound cannot act as a hydrogen bond donor. This significantly alters the crystal packing.

Biological Activity Profiling and Mechanistic Elucidation of Substituted Benzenesulfonamides

Enzyme Inhibition Studies of 4-Cyclohexyl-N-methyl-benzenesulfonamide Analogues

The structural features of benzenesulfonamides, particularly the sulfonamide group (-SO₂NH-), allow them to act as effective enzyme inhibitors by mimicking transition states or binding to key residues within enzyme active sites.

Benzenesulfonamides are well-established antibacterial agents that function by disrupting the folic acid synthesis pathway in bacteria. This pathway is essential for bacterial survival as it produces tetrahydrofolate, a precursor required for the synthesis of nucleic acids and certain amino acids. The key enzyme in this pathway is dihydropteroate (B1496061) synthase (DHPS).

Sulfonamides act as competitive inhibitors of DHPS, where they compete with the natural substrate, p-aminobenzoic acid (PABA). nih.govnih.gov The structural similarity between the sulfonamide moiety and PABA allows these compounds to bind to the enzyme's active site. This binding event blocks the normal enzymatic reaction, halting the production of dihydropteroate, an essential intermediate in the folic acid pathway. nih.gov The disruption of this metabolic route ultimately inhibits bacterial growth and replication. nih.gov Studies on various sulfonamides have confirmed that they are competitive inhibitors of DHPS isolated from Escherichia coli. nih.gov The inhibitory activity is dependent on the substitution pattern; for instance, disubstitution of the arylamine groups on some sulfonamide-related structures can lead to a complete loss of inhibitory activity. nih.gov

The one-carbon and folate cycles are critical for producing S-adenosylmethionine (SAM), the universal methyl donor for methylation processes vital for cell division and gene regulation. nih.gov By inhibiting a key step in folate biosynthesis, sulfonamides effectively starve bacteria of essential metabolites derived from this pathway.

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov They are involved in numerous physiological processes, and certain isoforms are implicated in diseases like cancer, making them important therapeutic targets. nih.gov The sulfonamide group is a classic zinc-binding group that potently inhibits these enzymes.

Analogues of this compound have been investigated for their inhibitory effects against several human (h) CA isoforms. Research shows that benzenesulfonamide (B165840) derivatives often exhibit varied potency and selectivity against different isoforms. Typically, many of these compounds show moderate to weak inhibition of the ubiquitous cytosolic isoforms hCA I and hCA II, while demonstrating significantly stronger inhibition against the tumor-associated, membrane-bound isoforms hCA IX and XII. nih.gov

For example, a series of benzenesulfonamides featuring a triazole moiety showed moderate inhibition against hCA I (Kᵢ values from 41.5 to 1500 nM) and hCA II (Kᵢ values from 30.1 to 755 nM). In contrast, these same compounds were potent, low nanomolar to subnanomolar inhibitors of the cancer-related isoforms hCA IX (Kᵢ values from 1.5 to 38.9 nM) and hCA XII (Kᵢ values from 0.8 to 12.4 nM). Another study on 4-substituted pyridine-3-sulfonamides highlighted a compound with a cyclohexyl substituent (compound 18) as having high activity against hCA IX. This selectivity for tumor-associated isoforms is a highly desirable characteristic for the development of anticancer agents. nih.gov

Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Benzenesulfonamide Analogues

This table summarizes the inhibition constants (Kᵢ) of various benzenesulfonamide derivatives against four human carbonic anhydrase isoforms. The data illustrates the general trend of higher potency against tumor-associated isoforms hCA IX and XII compared to cytosolic isoforms hCA I and II.

| Compound Series | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA IX (Kᵢ) | hCA XII (Kᵢ) | Reference |

|---|---|---|---|---|---|

| Bis-ureido-substituted benzenesulfonamides | 68.1 - 9174 nM | 4.4 - 792 nM | 6.73 - 835 nM | 5.02 - 429 nM | nih.gov |

| Triazole-containing benzenesulfonamides (Series 4 & 5) | 41.5 - 1500 nM | 30.1 - 755 nM | 1.5 - 38.9 nM | 0.8 - 12.4 nM | |

| 4-Substituted pyridine-3-sulfonamides | Data not specified | Up to 271 nM | Up to 137 nM | Up to 91 nM |

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The benzenesulfonamide scaffold has been utilized in the design of various protein kinase inhibitors. For instance, a novel series of N-[4-(quinolin-4-yloxy)phenyl]benzenesulfonamides was developed and identified as potent inhibitors of AXL kinase, a receptor tyrosine kinase overexpressed in many cancers. nih.gov Through detailed structure-activity relationship (SAR) studies, compounds with low nanomolar inhibitory activity were developed. nih.gov The lead compounds from this series demonstrated significant antitumor and anti-metastatic activity in xenograft models, reducing tumor size and lung metastasis formation. nih.gov

While specific data on the kinase inhibition profile of this compound is not extensively documented in the reviewed literature, the success of other benzenesulfonamide derivatives as kinase inhibitors suggests that this class of compounds represents a promising framework for targeting kinases.

The therapeutic utility of benzenesulfonamides extends to other enzyme families.

Lipoxygenase: Lipoxygenases (LOXs) are enzymes involved in the biosynthesis of pro-inflammatory mediators like leukotrienes. Inhibiting these enzymes is a strategy for developing anti-inflammatory drugs. Certain N-substituted-4-methylbenzenesulfonamides have been evaluated for their ability to inhibit lipoxygenase. In one study, derivatives such as N-(3-phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide and N-(4-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide showed moderate inhibitory activity against lipoxygenase, with IC₅₀ values of 85.79 ± 0.48 µM and 89.32 ± 0.34 µM, respectively. nih.gov

Lipoxygenase Inhibition by Benzenesulfonamide Derivatives

This table shows the half-maximal inhibitory concentration (IC₅₀) values for selected benzenesulfonamide compounds against lipoxygenase.

| Compound | Lipoxygenase IC₅₀ (µM) | Reference |

|---|---|---|

| N-(3-phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5c) | 85.79 ± 0.48 | nih.gov |

| N-(4-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5e) | 89.32 ± 0.34 | nih.gov |

| Baicalein (Reference Standard) | 22.41 ± 1.3 | nih.gov |

α-Chymotrypsin: α-Chymotrypsin is a digestive protease. While some compounds are known to inhibit α-chymotrypsin, specific inhibitory data for this compound or its close analogues against this enzyme is limited in the available literature. Studies on α-chymotrypsin often focus on its stability or its inhibition by other classes of molecules.

Antimicrobial Activities of Benzenesulfonamide Derivatives

Benzenesulfonamides historically represent one of the first classes of effective antimicrobial agents and continue to be a scaffold for the development of new antibacterial drugs. nih.gov Their activity spans both Gram-positive and Gram-negative bacteria.

The antibacterial effect of benzenesulfonamides is primarily due to their inhibition of dihydropteroate synthase, as detailed in section 4.1.1. Numerous studies have demonstrated the efficacy of various derivatives against a wide range of clinical isolates.

Gram-negative bacteria, which are particularly challenging due to their protective outer membrane, have been shown to be susceptible. For example, a study of four N-substituted sulfonamide derivatives reported significant, dose-dependent antibacterial activity against a panel of 216 clinical Gram-negative isolates, including E. coli, K. pneumoniae, and A. baumannii. The inhibition zones for the most active compounds ranged from approximately 17 mm to over 23 mm. Another study on a sulfone biscompound containing a 1,2,3-triazole moiety showed it to be a potent bactericidal agent, with Gram-negative species like E. coli O157 (IC₅₀ = 22.42 µM) and P. aeruginosa (IC₅₀ = 11.11 µM) being particularly susceptible.

Gram-positive bacteria are also targets for benzenesulfonamide derivatives. One study found that N-(2-bromoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide was the most active compound against the Gram-positive bacterium Bacillus subtilis. nih.gov The aforementioned sulfone biscompound also showed efficacy against Gram-positive strains like S. aureus (IC₅₀ = 25.31 µM) and B. subtilis (IC₅₀ = 26.66 µM).

Antibacterial Activity of a Sulfone Biscompound Derivative

This table displays the half-maximal inhibitory concentration (IC₅₀) values of a synthetic sulfone biscompound against various pathogenic bacterial strains, indicating broad-spectrum activity.

| Bacterial Strain | Gram Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| E. coli O157 | Gram-Negative | 22.42 | |

| P. aeruginosa | Gram-Negative | 11.11 | |

| K. pneumoniae | Gram-Negative | 16.54 | |

| S. aureus | Gram-Positive | 25.31 | |

| B. subtilis | Gram-Positive | 26.66 | |

| L. monocytogenes | Gram-Positive | 31.38 |

Investigations into Anti-biofilm Formation Potential

There is no available research data on the potential of this compound to inhibit or disrupt biofilm formation in microbial species.

Antiproliferative and Anticancer Research on Benzenesulfonamide Analogues

While the broader class of benzenesulfonamides has been a subject of interest in anticancer research, no studies were found that specifically evaluate the antiproliferative or anticancer properties of this compound. nih.gov

No data is available in the scientific literature regarding the in vitro cytotoxicity of this compound against any human cancer cell lines. Therefore, a data table for IC50 values cannot be generated.

There are no published studies detailing the mechanisms by which this compound might induce apoptosis or modulate the cell cycle in cancer cells. The general mechanisms of apoptosis involve the activation of caspases and regulation by proteins from the Bcl-2 family, while cell cycle progression is controlled by cyclin-dependent kinases (CDKs). nih.govmusechem.commdpi.comnih.gov However, the interaction of this specific compound with these pathways has not been investigated.

Receptor Modulation Studies (e.g., Dopamine (B1211576) Receptors)

No research has been published on the interaction of this compound with dopamine receptors or any other receptor systems.

Quantitative Structure Activity Relationship Qsar and Structure Activity Relationship Sar Investigations

Impact of the Cyclohexyl Moiety Substitutions on Biological Potency and Selectivity

The cyclohexyl group, a non-aromatic, puckered ring, often serves to occupy hydrophobic pockets within protein active sites. nih.govacs.org Its substitution pattern significantly influences binding affinity and selectivity. SAR studies reveal that replacing the cyclohexyl ring with a more rigid, planar phenyl ring can be detrimental to activity, suggesting the importance of the cyclohexyl's three-dimensional structure for optimal interaction. researchgate.net However, modifications on the cyclohexyl ring itself can be beneficial.

For instance, in the development of neuropeptide Y Y5-receptor antagonists, replacement of an aryl ring with a cyclohexyl ring, followed by functionalization at the 4-position of the cyclohexyl moiety with hydrophilic groups, led to compounds with good potency and improved pharmacokinetic properties. In research targeting inosine-5′-monophosphate dehydrogenase (IMPDH) for anti-tubercular agents, the cyclohexyl group was found to make important pi-stacking interactions within the enzyme's tetrameric interface. researchgate.net Exploration of substituents on this ring showed that while direct replacement with a phenyl group was unfavorable, certain substituted phenyl rings could recover or enhance activity. researchgate.net This indicates that the volume and electronic nature of the substituent are critical. In another example, SAR analysis of umbelliferone (B1683723) derivatives showed that a cyclohexyl group at the R¹ position of a carbamate (B1207046) moiety contributed to higher antioxidant potential compared to a larger cycloheptyl group. mdpi.com

| Compound ID | Cyclohexyl Modification | Target/Assay | Potency (IC₅₀/Kᵢ/MIC) | Reference |

| 1 | Unsubstituted | IMPDH | 8.1 µM (IC₅₀) | researchgate.net |

| 2 | Replaced with Phenyl | IMPDH | >100 µM (MIC₉₀) | researchgate.net |

| 3 | Replaced with 3-CN-Phenyl | IMPDH | 25 µM (MIC₉₀) | researchgate.net |

| 4 | Replaced with 4-CN-Phenyl | IMPDH | >100 µM (MIC₉₀) | researchgate.net |

Table 1: Impact of Cyclohexyl Moiety Modification on IMPDH Inhibition. This interactive table summarizes the structure-activity relationship (SAR) profiling of modifications on the cyclohexyl ring, showing how different substituents affect biological activity.

Role of N-Methylation and Other N-Substituents on Biological Profile

The substitution pattern on the sulfonamide nitrogen atom (N1 position) is a critical determinant of a compound's biological and physicochemical profile. For many sulfonamide-based inhibitors, this nitrogen is either unsubstituted (a primary sulfonamide) or mono-substituted (a secondary sulfonamide). youtube.com Di-substitution generally leads to a loss of activity, particularly in classes like carbonic anhydrase inhibitors where the NH proton is essential for coordinating to the zinc ion in the active site. youtube.com

N-methylation, as in the title compound, consistently alters physicochemical properties by increasing lipophilicity and reducing aqueous solubility. rsc.org This is attributed to the masking of the polar N-H group, which reduces its ability to form hydrogen bonds with water. While this can sometimes improve membrane permeability, it can also negatively impact other properties. For example, in one study on T-type calcium channel blockers, adding a methyl group to the sulfonamide nitrogen resulted in a dramatic decrease in metabolic stability in both rat and human liver microsomes. nih.gov

The size and nature of the N-substituent are crucial. In a study exploring homologation, a series of N-alkyl groups (methyl, ethyl, n-propyl, n-butyl) were evaluated, with the n-propyl analog showing the highest potency, while the larger n-butyl group led to a significant loss of activity. drugdesign.org This suggests the presence of a defined pocket that can accommodate only substituents of a certain size. N-alkylation with larger groups like benzyl (B1604629) is also a common strategy to explore additional binding interactions. researchgate.net

| N-Substituent | Target | Relative Activity/Property Change | Reference |

| -H | General | Often required for activity (e.g., CA inhibitors) | youtube.com |

| -CH₃ (Methyl) | Physicochemical | Increases lipophilicity, decreases solubility | rsc.org |

| -CH₃ (Methyl) | Metabolism | Decreased metabolic stability | nih.gov |

| -CH₂CH₃ (Ethyl) | Receptor Binding | Intermediate Potency | drugdesign.org |

| -CH₂CH₂CH₃ (n-Propyl) | Receptor Binding | Optimal Potency | drugdesign.org |

| -CH₂CH₂CH₂CH₃ (n-Butyl) | Receptor Binding | Decreased Potency | drugdesign.org |

Table 2: Influence of N-Substitution on Sulfonamide Profile. This interactive table illustrates how different alkyl substituents on the sulfonamide nitrogen affect activity and physicochemical properties.

Influence of Aromatic Ring Substituent Patterns on Activity

These substituents exert both inductive and resonance effects, which can either activate or deactivate the ring towards certain interactions. For instance, in the context of carbonic anhydrase (CA) inhibitors, installing powerful EWGs on the aromatic ring can increase the acidity of the sulfonamide NH group, facilitating its deprotonation and strengthening its coordination to the catalytic zinc ion, thereby increasing potency. nih.gov A notable example is the use of 2,3,5,6-tetrafluoro-benzenesulfonamides, which are generally more potent inhibitors than their non-fluorinated benzenesulfonamide (B165840) counterparts. nih.govacs.org

The position of the substituent is also critical. In many inhibitor classes, substituents at the para-position (position 4) extend into a specific region of the binding site, while ortho- and meta-substituents probe different areas. In a series of anthraquinone-based benzenesulfonamides, para-substituted isomers were found to be more potent hCA IX inhibitors than the corresponding meta-isomers. mdpi.com

| Aromatic Substitution | Target Isoform | Potency (Kᵢ in nM) | Key Finding | Reference |

| 4-(Triazolyl)-Benzene | hCA II | 450 | Base compound | nih.gov |

| 4-(Triazolyl)-2,3,5,6-Tetrafluoro-Benzene | hCA II | 30.1 | Fluorination increases potency | nih.gov |

| 4-(Triazolyl)-Benzene | hCA IX | 38.9 | Base compound | nih.gov |

| 4-(Triazolyl)-2,3,5,6-Tetrafluoro-Benzene | hCA IX | 1.5 | Fluorination significantly increases potency | nih.gov |

| para-Sulfonamide | hCA IX | 40.58 | para-substitution favored | mdpi.com |

| meta-Sulfonamide | hCA IX | 73.56 | meta-substitution less potent | mdpi.com |

Table 3: Effect of Aromatic Ring Substituents on Carbonic Anhydrase (CA) Inhibition. This interactive table demonstrates how different substitution patterns on the benzenesulfonamide ring influence inhibitory potency against various CA isoforms.

Physicochemical Property Optimization in Ligand Design

The biological activity of a compound is not solely dependent on its binding affinity to a target but also on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. longdom.org In the design of ligands based on the sulfonamide scaffold, optimizing properties such as lipophilicity (logP/logD), solubility (logS), and pKa is a central goal. frontiersin.org

QSAR studies frequently employ these physicochemical descriptors to build predictive models of biological activity. arkat-usa.orgfrontiersin.org For example, the dissociation constant (pKa) of the sulfonamide group is a critical parameter for both solubility and activity, especially for inhibitors that must be ionized to bind effectively. arkat-usa.orgqsardb.org Lipophilicity is another key factor; while a certain degree of lipophilicity is required for membrane passage and hydrophobic interactions, excessive lipophilicity can lead to poor solubility, high plasma protein binding, and off-target toxicity. tuni.fi

Computational tools are widely used to predict these properties early in the design process. longdom.orgnih.gov Guidelines like Lipinski's Rule of Five provide a framework for maintaining "drug-like" properties (e.g., molecular weight ≤ 500, logP ≤ 5). semanticscholar.org The optimization process often involves a delicate balance. For instance, adding a fluorine atom can favorably alter pKa and block metabolic sites, but adding too many can drastically increase lipophilicity. Similarly, N-methylation increases lipophilicity but often at the cost of reduced solubility. rsc.org Successful ligand design requires iterative modification and testing to achieve a profile that balances potency with favorable ADMET characteristics. tuni.fi

Pharmacophore Modeling and Ligand-Based Drug Design Principles for Sulfonamides

In the absence of a known target structure, ligand-based drug design strategies are invaluable. Pharmacophore modeling is a cornerstone of this approach, involving the identification of the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, positive/negative ionizable groups) that a molecule must possess to exert a specific biological effect. mdpi.com

For sulfonamide derivatives, pharmacophore models have been successfully developed for various targets. nih.govresearchgate.netnih.gov A typical pharmacophore for a benzenesulfonamide-based inhibitor might include:

A hydrophobic feature corresponding to the cyclohexyl or a substituted aryl group.

An aromatic ring feature for the benzene (B151609) core.

A hydrogen bond donor/acceptor feature associated with the sulfonamide group itself.

Once a pharmacophore hypothesis is generated and validated using a set of known active compounds, it can be used as a 3D query to screen large virtual compound libraries to identify novel scaffolds with the potential for similar biological activity. mdpi.comresearchgate.net This approach not only aids in lead identification but also provides insights into the SAR of a compound series, guiding the rational design of more potent and selective analogs. mdpi.com For example, a validated pharmacophore model can highlight regions of the scaffold where bulky substituents are tolerated (likely pointing towards a solvent-exposed region) or where specific polar interactions are required, thus focusing synthetic efforts on the most promising modifications. nih.gov

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For 4-Cyclohexyl-n-methyl-benzenesulfonamide, docking simulations can be instrumental in identifying potential biological targets and understanding the intricacies of its binding.

Researchers have extensively used molecular docking to study the binding of benzenesulfonamide (B165840) derivatives to various enzymes. For instance, docking studies on a series of benzenesulfonamide derivatives as inhibitors of the Hepatitis B virus (HBV) capsid assembly have helped to elucidate the binding modes within the protein's active site tandfonline.com. Similarly, computational and molecular docking studies of other novel benzenesulfonamide compounds have been conducted to evaluate their anticancer effects against cell lines like MCF-7 breast carcinoma nih.gov. These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the ligand's affinity and specificity.

| Parameter | Description | Example Software |

|---|---|---|

| Target Protein | Selection of a biologically relevant protein (e.g., Carbonic Anhydrase II, a common target for sulfonamides). | - |

| Ligand Preparation | Generation of the 3D structure of this compound, energy minimization, and assignment of charges. | GaussView, Avogadro |

| Docking Algorithm | Choice of algorithm to explore the conformational space of the ligand within the receptor's binding site. | AutoDock Vina, Schrödinger Glide |

| Scoring Function | A mathematical function used to estimate the binding affinity (e.g., in kcal/mol) of the docked poses. | Vina Score, GlideScore |

| Post-Docking Analysis | Visualization and analysis of the top-ranked poses to identify key interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking. | PyMOL, UCSF Chimera |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and solids. For this compound, DFT calculations can provide valuable insights into its molecular geometry, vibrational frequencies, and electronic properties, which are fundamental to understanding its reactivity and interactions.

DFT calculations have been successfully applied to other benzenesulfonamide derivatives to optimize their molecular geometries and to serve as a basis for further studies like Quantitative Structure-Activity Relationship (QSAR) modeling tandfonline.com. These calculations can determine bond lengths, bond angles, and dihedral angles of the molecule in its ground state. Furthermore, DFT can be used to compute various electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and stability of a molecule nih.gov.

| Property | Description | Typical Value Range |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. | -5 to -7 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. | -1 to -3 eV |

| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. nih.gov | 4 to 6 eV |

| Dipole Moment | A measure of the polarity of the molecule. | 2 to 5 Debye |

Advanced QSAR Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. The development of advanced QSAR models for this compound and its analogs could be a crucial step in designing more potent and selective compounds.

Numerous QSAR studies have been performed on benzenesulfonamide derivatives for various therapeutic targets. For example, 3D-QSAR studies using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been conducted on benzenesulfonamide analogs as carbonic anhydrase II inhibitors nih.gov. These studies generate contour maps that indicate where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties should be modified to enhance biological activity. Such models have shown high predictive ability for new compounds tandfonline.com.

To develop a QSAR model for this compound, a dataset of structurally related compounds with their corresponding biological activities would be required. From the optimized structures, various molecular descriptors (e.g., topological, electronic, and steric) would be calculated. Statistical methods like multiple linear regression or machine learning algorithms could then be used to build the QSAR model. The predictive power of the model would be rigorously validated using internal and external validation techniques.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. For this compound, MD simulations can be used to study its conformational flexibility and its interactions with a biological target in a dynamic environment, which often includes explicit solvent molecules nih.gov.

MD simulations have been employed to investigate the interactions between sulfonamides and their target proteins, such as triose phosphate (B84403) isomerase and carbonic anhydrase IX peerj.comnih.gov. These simulations can reveal the stability of the ligand-protein complex, the role of water molecules in the binding site, and the conformational changes that occur upon binding. The binding free energy can also be calculated from MD simulations using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to provide a more accurate estimation of binding affinity peerj.com.

Crystallographic studies of related compounds, such as N-Benzyl-N-cyclohexyl-4-methylbenzenesulfonamide, have shown that the cyclohexyl ring typically adopts a chair conformation nih.gov. MD simulations of this compound would allow for a thorough exploration of its conformational landscape, including the rotational freedom around the sulfonamide bond and the flexibility of the n-methyl and cyclohexyl groups.

| Analysis | Description | Metric |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed protein-ligand complexes over time to assess stability. | Ångstroms (Å) |

| Root Mean Square Fluctuation (RMSF) | Indicates the flexibility of individual residues or atoms in the system. | Ångstroms (Å) |

| Radius of Gyration (Rg) | Measures the compactness of the protein-ligand complex during the simulation. nih.gov | Ångstroms (Å) |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the protein over time. | Number of H-bonds |

Virtual Screening and Rational Drug Design Strategies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target researchgate.net. For this compound, virtual screening can be used to identify analogs with improved properties or to discover entirely new scaffolds with similar functionalities.

The process often starts with a known active compound, like a benzenesulfonamide derivative, and uses its structure to search for similar molecules in a virtual library (ligand-based virtual screening). Alternatively, if a 3D structure of the target protein is available, structure-based virtual screening can be performed by docking a large library of compounds into the binding site and ranking them based on their predicted binding affinity . The expansion of virtual libraries to billions of "make-on-demand" compounds has significantly increased the chemical space that can be explored nih.govnih.gov.

A rational drug design strategy involving this compound could involve creating a virtual library of its derivatives by systematically modifying the cyclohexyl, methyl, and phenyl moieties. This library could then be screened against a specific target using the computational methods described above. The most promising candidates identified through this in silico process would then be synthesized and tested experimentally, thus accelerating the drug discovery process.

Advanced Design and Development of Benzenesulfonamide Analogues

Hybrid Molecule Approaches and Scaffold Derivatization for Enhanced Activity

A prominent strategy in modern drug design is the creation of hybrid molecules, which combine the benzenesulfonamide (B165840) core with other pharmacologically active moieties to achieve synergistic or enhanced biological activity. This approach can lead to compounds with dual modes of action or improved target engagement.

Scaffold derivatization of the benzenesulfonamide framework is another critical method for optimizing therapeutic potential. Research has demonstrated that substitutions at the N-position of the sulfonamide can significantly influence the compound's properties. For instance, the synthesis of N-substituted derivatives of N-cyclohexyl-4-methyl benzene (B151609) sulfonamide has been explored to create analogues with varied structural features. nih.govnih.govnih.gov These modifications can alter the molecule's conformation and its interactions with biological targets.

Table 1: Examples of N-Substituted Derivatives of N-Cyclohexyl-4-methylbenzenesulfonamide

| Derivative Name | N-Substituent | Reference |

| N-Benzyl-N-cyclohexyl-4-methylbenzenesulfonamide | Benzyl (B1604629) | nih.gov |

| N-Cyclohexyl-N-ethyl-4-methylbenzenesulfonamide | Ethyl | nih.gov |

| N-Cyclohexyl-4-methyl-N-propylbenzenesulfonamide | Propyl | nih.gov |

This table showcases examples of how the core structure can be modified. The data is based on synthesized analogues of a closely related compound.

Bioisosteric Replacements in Benzenesulfonamide Scaffolds for Improved Profiles

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool in medicinal chemistry. nih.gov In the context of benzenesulfonamides, this strategy is employed to enhance physicochemical properties, improve metabolic stability, and modulate target binding.

For the benzene ring component of benzenesulfonamides, various saturated and heterocyclic rings have been investigated as bioisosteric replacements. semanticscholar.orgenamine.netnih.gov These substitutions can lead to compounds with improved solubility and reduced lipophilicity, which are desirable pharmacokinetic properties. For example, bicyclo[1.1.1]pentane has been successfully used as a bioisostere for the para-substituted benzene ring. semanticscholar.orgnih.gov The application of such bioisosteric replacements to a scaffold like 4-Cyclohexyl-n-methyl-benzenesulfonamide could potentially yield novel analogues with superior drug-like properties.

Table 2: Potential Bioisosteric Replacements for the Benzene Ring in Benzenesulfonamides

| Original Fragment | Bioisosteric Replacement | Potential Advantage | Reference |

| para-Substituted Benzene | Bicyclo[1.1.1]pentane | Improved solubility, metabolic stability | semanticscholar.orgnih.gov |

| meta-Substituted Benzene | Bicyclo[2.1.1]hexane | Similar geometric properties | nih.gov |

| Phenyl Ring | 2-Oxabicyclo[2.2.2]octane | Improved physicochemical properties | enamine.net |

This table provides examples of bioisosteric replacements that could be theoretically applied to the benzenesulfonamide scaffold to improve its properties.

Strategies for Enhancing Target Selectivity and Therapeutic Potency

Achieving high target selectivity is a critical goal in drug development to minimize off-target effects. For benzenesulfonamide-based inhibitors, particularly those targeting enzymes like carbonic anhydrases, selectivity among different isoforms is crucial. nih.govnih.gov

Structure-activity relationship (SAR) studies are fundamental to understanding how different structural modifications influence potency and selectivity. researchgate.netrsc.org For benzenesulfonamides, the nature and position of substituents on the aromatic ring and the sulfonamide nitrogen play a significant role in determining their inhibitory profile. For instance, the introduction of specific halogen atoms or other functional groups can orient the molecule within the active site of a target enzyme to enhance binding affinity and selectivity for a particular isoform. nih.gov Computational modeling and X-ray crystallography are often employed to elucidate these binding modes and guide the rational design of more selective inhibitors. nih.gov

Prospects for Novel Therapeutic Applications of Substituted Benzenesulfonamides

The versatility of the benzenesulfonamide scaffold continues to drive the exploration of new therapeutic applications. While well-established as diuretics and antibacterial agents, their potential extends to a much broader range of diseases.

Current research is actively investigating substituted benzenesulfonamides for their potential as anticancer agents, particularly as inhibitors of carbonic anhydrase IX, which is overexpressed in many hypoxic tumors. nih.govrsc.org Additionally, their role in managing inflammatory and autoimmune disorders is an area of significant interest. google.com For example, certain N-(4-hydroxy-4-methyl-cyclohexyl)-4-phenyl-benzenesulfonamide derivatives have shown promise in models of rheumatoid arthritis. google.com The development of novel benzenesulfonamide derivatives, potentially including analogues of this compound, holds promise for addressing unmet medical needs in oncology, inflammation, and beyond.

Conclusion and Future Perspectives

Summary of Key Academic Research Findings on Cyclohexyl- and Methyl-Benzenesulfonamides

Academic research into benzenesulfonamide (B165840) derivatives, particularly those substituted with cyclohexyl and methyl groups, has revealed a rich field of study in structural chemistry and medicinal applications. The sulfonamide moiety is a cornerstone in modern medicine, recognized for over seven decades as a critical pharmacophore. nih.gov Its presence is noted in drugs targeting a wide array of conditions, including infectious diseases and cancer. nih.govresearchgate.net

Structural studies, primarily using X-ray crystallography, have provided detailed insights into the molecular geometry of these compounds. For instance, the crystal structure of 4-methyl-N-(propyl)benzenesulfonamide shows S=O bond lengths ranging from 1.428 (2) to 1.441 (2) Å and an S-N bond length of 1.618 (2) Å. nsf.gov Similarly, in 4-methyl-N-(4-methylbenzyl)benzenesulfonamide, N-H⋯O hydrogen bonds link molecules to form ribbons. nih.gov In more complex structures like 2-(N-Cyclohexylcarbamoyl)benzenesulfonamide, the asymmetric unit contains two distinct molecules where the cyclohexyl rings adopt chair conformations. nih.gov These structural analyses are crucial for understanding the intermolecular interactions, such as hydrogen bonds (N-H···O) and π–π stacking, which govern the solid-state packing and can influence the compounds' physical properties and biological interactions. nsf.gov

The synthesis of these sulfonamides is most commonly achieved through the sulfonylation of amines with sulfonyl halides, a method that has been refined to improve efficiency and yield. nih.gov Researchers have also explored more environmentally benign methods, such as using aqueous potassium carbonate in tetrahydrofuran, to facilitate the reaction. nih.gov The primary purpose of additives like pyridine (B92270) in traditional methods is to act as a scavenger for hydrochloric acid produced during the reaction. nih.gov

From a medicinal chemistry perspective, benzenesulfonamides are extensively investigated as enzyme inhibitors. N-benzyl-p-toluenesulfonamide (BTS), a structural analog, is a known potent inhibitor of the ATPase activity of skeletal myosin II. nih.gov Many benzenesulfonamide derivatives have been designed and evaluated as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in numerous physiological and pathological processes. nih.govnih.gov For example, a series of benzylaminoethylureido-tailed benzenesulfonamides showed potent and selective inhibition of human carbonic anhydrase II (hCA II), with inhibition constants (Kᵢ) as low as 2.8 nM. nih.gov

Table 1: Selected Research Findings on Substituted Benzenesulfonamides

| Compound/Derivative Class | Key Research Finding | Application/Significance | Citations |

| 4-Methyl-N-(propyl)benzenesulfonamide | Crystal structure analysis revealed specific S=O, S-C, and S-N bond lengths and a gauche conformation of the propyl group relative to the toluene (B28343) moiety. | Provides fundamental data on molecular conformation and solid-state packing. | nsf.gov |

| 4-Methyl-N-(4-methylbenzyl)benzenesulfonamide | Molecules are linked by N-H⋯O hydrogen bonds, forming ribbons that are further linked into a 3D network by C-H⋯π interactions. | Elucidates intermolecular forces that dictate crystal architecture. | nih.gov |

| 2-(N-Cyclohexylcarbamoyl)benzenesulfonamide | The cyclohexyl ring adopts a chair conformation, and molecules are linked by N-H⋯O hydrogen bonds. | Demonstrates common conformational features in cyclohexyl-substituted sulfonamides. | nih.gov |

| Benzylaminoethylureido-tailed Benzenesulfonamides | Showed potent and selective inhibition of human carbonic anhydrase II (hCA II), with Kᵢ values in the low nanomolar range. | Highlights the potential for developing highly selective enzyme inhibitors for therapeutic use. | nih.gov |

| Aryl thiazolone–benzenesulfonamides | Derivatives exhibited significant inhibitory activity against tumor-associated carbonic anhydrase IX (CA IX) and antiproliferative activity against breast cancer cell lines. | Shows promise for the development of targeted anticancer agents. | nih.gov |

Unaddressed Research Questions and Emerging Areas in Sulfonamide Chemistry

Despite being a well-established field, sulfonamide chemistry continues to present unaddressed questions and fertile ground for new discoveries. A significant challenge has been the synthesis of structurally complex sulfonamides, particularly macrocyclic variants, which are important in medicine but have been limited by a scarcity of effective synthetic methods. york.ac.uk This highlights a key research question: how can we develop versatile and efficient cascade reactions to access previously inaccessible chemical space, such as macrocyclic sulfonamides? york.ac.uk

Recent breakthroughs are beginning to address this. Researchers have developed novel ring expansion strategies using cascade reactions to efficiently produce macrocyclic sulfonamides. york.ac.uk These methods allow for a diverse range of compounds to be synthesized, opening the door to exploring their pharmaceutical potential. york.ac.uk Another emerging area is the development of more sustainable and modular synthetic protocols. Traditional methods often rely on transition-metal catalysts and toxic reagents. rsc.org A pressing research question is how to generate the necessary reactive intermediates, like aryl radicals, from more abundant and less toxic precursors. rsc.org In response, new transition-metal-free photocatalytic strategies are being explored. rsc.org These methods enable the three-component coupling of aryl radicals (generated from phenolic precursors), SO₂ surrogates, and a broad range of amines, offering a more sustainable path to structurally diverse arylsulfonamides. rsc.org

Further questions revolve around the functionalization of the sulfonamide core. While S-N and C-N bond formations are standard, strategies for direct C-H sulfonamidation and N-H functionalization are less developed but highly desirable for late-stage modification of complex molecules. researchgate.netthieme-connect.com The development of catalysts and reaction conditions that allow for selective functionalization at these sites remains an active area of research. thieme-connect.com Additionally, as the biological targets of sulfonamides expand, questions arise regarding their interactions with the environment, such as their fate and morphological changes in polluted soils, which is an area requiring further investigation. researchgate.net

Future Directions in the Design and Biological Evaluation of Substituted Benzenesulfonamides

The future of substituted benzenesulfonamides in medicinal chemistry is geared towards the rational design of highly selective, multi-target agents and the use of advanced biological evaluation techniques. A prominent strategy is molecular hybridization, where the sulfonamide scaffold is combined with other pharmacologically active moieties to create hybrid molecules with enhanced or novel activities. researchgate.netnih.gov This approach aims to develop agents that can address complex diseases like cancer through multiple mechanisms. researchgate.netnih.gov

A major focus for future design is the selective inhibition of specific enzyme isoforms. The human carbonic anhydrases (hCAs) are a prime example. While some sulfonamides are broad-spectrum CA inhibitors, there is a significant push to design derivatives that selectively target tumor-associated isoforms like hCA IX and hCA XII. nih.govnih.gov These isoforms are overexpressed in many hypoxic cancers and represent a key target for developing innovative anticancer drugs. nih.govnih.gov The design strategy often involves a "tail approach," where different chemical tails are appended to the benzenesulfonamide core to achieve specific interactions with amino acid residues outside the enzyme's active site, thereby conferring isoform selectivity. nih.govresearchgate.net The N-substitution of the sulfonamide group itself is also being explored as a less conventional but effective strategy to achieve isoform-selective inhibitors. nih.gov

The biological evaluation of these new compounds is also evolving. Beyond standard enzyme inhibition assays, future studies will increasingly incorporate mechanistic investigations. For example, evaluating the ability of anticancer sulfonamides to induce apoptosis, as demonstrated with aryl thiazolone–benzenesulfonamides, provides deeper insight into their mode of action. nih.gov Cellular uptake studies are also critical to ensure that potent inhibitors can reach their intracellular targets. nih.gov Furthermore, molecular docking and other computational methods are becoming indispensable tools in the initial design phase, allowing for the prediction of binding modes and the rationalization of structure-activity relationships (SAR) before synthesis is undertaken. nih.govnih.gov The combination of sophisticated design strategies, such as targeting tumor-specific enzymes and creating hybrid molecules, with in-depth biological and computational evaluation will drive the next generation of benzenesulfonamide-based therapeutics.

Q & A

Basic Research Questions

Q. How can the synthesis of 4-Cyclohexyl-N-methyl-benzenesulfonamide be optimized to improve yield and purity?

- Methodology :

- Alkylation Strategy : React N-cyclohexyl-4-methylbenzenesulfonamide with methyl iodide in the presence of sodium hydride (NaH) in anhydrous DMF. Use a 2:1 molar ratio of methyl iodide to sulfonamide to drive the reaction to completion .

- Purification : Isolate the product via ice-water precipitation, followed by recrystallization from methanol. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

- Yield Optimization : Extend reaction time to 6 hours at room temperature to ensure complete N-methylation.

Q. What spectroscopic techniques are most effective for characterizing the sulfonamide group in this compound?

- Methodology :

- ¹H/¹³C NMR : Identify the methyl group (-CH₃) on the sulfonamide nitrogen (δ ~3.0 ppm for ¹H; δ ~35–40 ppm for ¹³C). The cyclohexyl protons appear as multiplet signals (δ 1.0–2.5 ppm) .

- IR Spectroscopy : Confirm sulfonamide S=O stretching vibrations at ~1150 cm⁻¹ and 1350 cm⁻¹.

- Mass Spectrometry (ESI-MS) : Look for the molecular ion peak [M+H]⁺ at m/z 281.4 (C₁₃H₁₉NO₂S).

Q. What are common impurities in the synthesis of this compound, and how can they be mitigated?

- Common Impurities :

- Unreacted Starting Material : Residual N-cyclohexyl-4-methylbenzenesulfonamide due to incomplete alkylation.

- Byproducts : Di-methylated species or sulfonic acid derivatives.

- Mitigation :

- Use excess methyl iodide (2.5 equivalents) and monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3).

- Purify via column chromatography (silica gel, gradient elution) to isolate the mono-methylated product .

Advanced Research Questions

Q. How can conformational isomers of this compound be resolved using X-ray crystallography?

- Methodology :

- Crystallization : Grow single crystals via slow evaporation from methanol.

- Data Collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) to collect high-resolution (<1.0 Å) data.

- Structure Refinement : Refine with SHELXL (rigid-body refinement for cyclohexyl chair conformation, anisotropic displacement parameters for non-H atoms). Validate using PLATON to check for missed symmetry or disorder .

- Key Parameters :

| Bond Length (Å) | Angle (°) | Torsion Angle (°) |

|---|---|---|

| S–O = 1.43–1.45 | C–S–O = 105–107 | Cyclohexyl ring puckering: Q = 0.567 Å, θ = 178.8° |

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate electrostatic potential (ESP) maps to identify electrophilic regions (e.g., sulfonyl group).

- Transition State Analysis : Model SN2 pathways using Gaussian or ORCA. Compare activation energies for methyl vs. ethyl substituents.

Q. How should discrepancies in bioactivity data across studies be addressed?

- Methodology :

- Assay Standardization : Control variables (e.g., cell lines, incubation time) and validate purity via NMR (>95%).

- Structural Validation : Confirm stereochemistry via X-ray crystallography to rule out conformational effects .

- Dose-Response Analysis : Use Hill plots to compare EC₅₀ values under identical conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.